Tolazoline

Catalog No.
S545537
CAS No.
59-98-3
M.F
C10H12N2
M. Wt
160.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolazoline

CAS Number

59-98-3

Product Name

Tolazoline

IUPAC Name

2-benzyl-4,5-dihydro-1H-imidazole

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

InChI

InChI=1S/C10H12N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12)

InChI Key

JIVZKJJQOZQXQB-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CC2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

Benzalolin, Divascol, Pridazole, Priscol, Priscoline, Tolazoline, Tolazoline Hydrochloride, Tolazoline Monohydrochloride

Canonical SMILES

C1CN=C(N1)CC2=CC=CC=C2

Description

The exact mass of the compound Tolazoline is 160.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35110. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolines. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Investigating Pulmonary Hypertension

One of the primary areas of research involving tolazoline is its effect on pulmonary hypertension (PH). This is a condition characterized by high blood pressure in the arteries of the lungs. Early research, dating back to the 1940s, explored tolazoline's ability to act as a vasodilator, meaning it relaxes blood vessels, in the context of PH []. Studies investigated its use as a diagnostic tool to assess pulmonary vascular reactivity [].

Understanding Platelet Aggregation

Tolazoline can also be used to study platelet aggregation, the clumping together of platelets in the blood that forms clots. Research has explored how tolazoline affects platelet function and aggregation, providing insights into mechanisms of thrombosis (blood clot formation) [].

Studying Other Biological Processes

Beyond the applications mentioned above, tolazoline's diverse effects on various physiological processes make it a versatile tool in scientific research. Studies have investigated its impact on:

  • Smooth muscle relaxation []
  • Blood flow []
  • Vascular permeability

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.6

Exact Mass

160.1

LogP

2.65
2.65 (LogP)
1.5

Appearance

Solid powder

Melting Point

174 °C
174°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CHH9H12AQ3

Related CAS

59-97-2 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of pulmonary artery anomalies

Pharmacology

Tolazoline is a pulmonary vasodilator indicated used to decrease pulmonary vascular resistance (PVR) in persistent pulmonary hypertension of the newborn (PPHN).

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AB - Imidazoline derivatives
C04AB02 - Tolazoline
M - Musculo-skeletal system
M02 - Topical products for joint and muscular pain
M02A - Topical products for joint and muscular pain
M02AX - Other topical products for joint and muscular pain
M02AX02 - Tolazoline

Mechanism of Action

Vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine; tolazoline has moderate alpha-adrenergic blocking activity and has histamine agonist activity. Tolazoline usually reduces pulmonary arterial pressure and vascular resistance.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant

Irritant

Other CAS

59-98-3

Wikipedia

Tolazoline

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Casbeer HC, Knych HK. Pharmacokinetics and pharmacodynamic effects of tolazoline following intravenous administration to horses. Vet J. 2013 Jun;196(3):504-9. doi: 10.1016/j.tvjl.2012.12.006. Epub 2013 Jan 12. PubMed PMID: 23321455.
2: Yokota S, Hikasa Y, Shimura I, Kusunose S. Effects of imidazoline and nonimidazoline alpha-adrenergic agents, including xylazine, medetomidine, yohimbine, tolazoline, and atipamezole, on aggregation of bovine and equine platelets. Am J Vet Res. 2013 Mar;74(3):395-402. doi: 10.2460/ajvr.74.3.395. PubMed PMID: 23438114.
3: Contreras CD, Ledesma AE, Zinczuk J, Brandán SA. Vibrational study of tolazoline hydrochloride by using FTIR-Raman and DFT calculations. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Sep;79(5):1710-4. doi: 10.1016/j.saa.2011.05.041. Epub 2011 May 23. PubMed PMID: 21664861.
4: Mortenson JA, Robison JA. Tolazoline-induced apnea in mule deer (Odocoileus hemionus). J Zoo Wildl Med. 2011 Mar;42(1):105-7. PubMed PMID: 22946377.
5: Sommer CM, Radeleff BA. A novel approach for percutaneous treatment of massive nonocclusive mesenteric ischemia: tolazoline and glycerol trinitrate as effective local vasodilators. Catheter Cardiovasc Interv. 2009 Feb 1;73(2):152-5. doi: 10.1002/ccd.21811. PubMed PMID: 19156878.
6: Prado TM, DuBois WR, Ko JC, Mandsager RE, Morgan GL. A comparison of two combinations of xylazine-ketamine administered intramuscularly to alpacas and of reversal with tolazoline. Vet Anaesth Analg. 2008 May;35(3):201-7. doi: 10.1111/j.1467-2995.2007.00375.x. Epub 2008 Feb 18. PubMed PMID: 18282257.
7: DuBois WR, Prado TM, Ko JC, Mandsager RE, Morgan GL. A comparison of two intramuscular doses of xylazine-ketamine combination and tolazoline reversal in llamas. Vet Anaesth Analg. 2004 Apr;31(2):90-6. PubMed PMID: 15053746.
8: Nuntnarumit P, Korones SB, Yang W, Bada HS. Efficacy and safety of tolazoline for treatment of severe hypoxemia in extremely preterm infants. Pediatrics. 2002 May;109(5):852-6. PubMed PMID: 11986446.
9: Mpanduji DG, Bittegeko SB, Batamuzi EK, Mgasa MN, Shami CL. Comparison of the effects of atipamezole and tolazoline on analgesia, cardiopulmonary and rectal temperature changes induced by lumbosacral epidural injection of medetomidine in goats. Small Rumin Res. 2001 May;40(2):117-122. PubMed PMID: 11295393.
10: El Ries MA, Khalil S. Indirect atomic absorption determination of atropine, diphenhydramine, tolazoline, and levamisole based on formation of ion-associates with potassium tetraiodometrcurate. J Pharm Biomed Anal. 2001 Apr;25(1):3-7. PubMed PMID: 11274852.
11: Read MR, Duke T, Toews AR. Suspected tolazoline toxicosis in a llama. J Am Vet Med Assoc. 2000 Jan 15;216(2):227-9, 194. PubMed PMID: 10649759.
12: Paret G, Eyal O, Mayan H, Gilad E, Ben-Abraham R, Ezra D, Barzilay Z. Endotracheal tolazoline: pharmacokinetics and pharmacodynamics in dogs. Acta Paediatr. 1999 Sep;88(9):1020-3. PubMed PMID: 10519347.
13: Hercegová A, Sádecká J, Polonský J. Isotachophoretic determination of bisoprolol, clonidine, disopyramide and tolazoline in human fluids. Acta Pol Pharm. 1998 May-Jun;55(3):167-71. PubMed PMID: 9735699.
14: Lemke RP, al-Saedi SA, Belik J, Casiro O. Use of tolazoline to counteract vasospasm in peripheral arterial catheters in neonates. Acta Paediatr. 1996 Dec;85(12):1497-8. PubMed PMID: 9001665.
15: Lee TS, Hou X. Dual vasoactive effects of tolazoline on rabbit pulmonary arteries. J Cardiothorac Vasc Anesth. 1996 Apr;10(3):364-7. PubMed PMID: 8725418.
16: Curtis J, Palacino JJ, O'Neill JT. Production of pulmonary vasodilation by tolazoline, independent of nitric oxide production in neonatal lambs. J Pediatr. 1996 Jan;128(1):118-24. PubMed PMID: 8551401.
17: Cooper MJ, Zukin T. Tolazoline-assisted Doppler echocardiography confirming normal pulmonary venous return in a neonate with severe persistent pulmonary hypertension. Am J Perinatol. 1995 Sep;12(5):367-70. PubMed PMID: 8540945.
18: Welch JC, Bridson JM, Gibbs JL. Endotracheal tolazoline for severe persistent pulmonary hypertension of the newborn. Br Heart J. 1995 Jan;73(1):99-100. PubMed PMID: 7888273; PubMed Central PMCID: PMC483765.
19: Wilms G, Stockx L, Baert AL. Optimization of distal artery opacification in peripheral arteriography: comparison between nitroglycerin, tolazoline and buflomedyl. J Belge Radiol. 1993 Oct;76(5):311-3. PubMed PMID: 7907083.
20: Schranz D, Zepp F, Iversen S, Wippermann C, Huth R, Zimmer B, Jüngst BK, Oelert H. Effects of tolazoline and prostacyclin on pulmonary hypertension in infants after cardiac surgery. Crit Care Med. 1992 Sep;20(9):1243-9. PubMed PMID: 1521438.

Explore Compound Types